5-bromo-2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Description

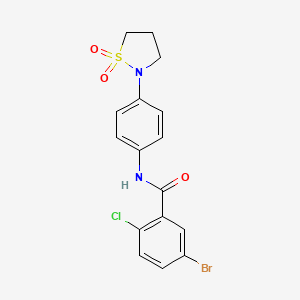

5-Bromo-2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 5-position, a chlorine atom at the 2-position of the benzamide core, and a sulfonamide-containing isothiazolidine moiety attached via a phenyl linker. Its molecular formula is C₁₆H₁₃BrClN₂O₃S, with a molar mass of 454.70 g/mol .

Properties

IUPAC Name |

5-bromo-2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClN2O3S/c17-11-2-7-15(18)14(10-11)16(21)19-12-3-5-13(6-4-12)20-8-1-9-24(20,22)23/h2-7,10H,1,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHSRJHSFZADCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and chloro substitution on a benzamide structure, with an attached 1,1-dioxidoisothiazolidin-2-yl group. This unique configuration may influence its interaction with biological targets.

Chemical Structure

- Molecular Formula : CHBrClNOS

- Molecular Weight : 363.64 g/mol

The biological activity of this compound primarily stems from its ability to inhibit bacterial enzyme activity. The sulfonamide structure mimics para-aminobenzoic acid (PABA), thereby competitively inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts folic acid synthesis, essential for bacterial growth and replication, leading to cell death.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds similar to this compound. The following table summarizes key findings from relevant research:

| Study | Pathogen Tested | Activity | Mechanism |

|---|---|---|---|

| Study A | Escherichia coli | Moderate | Inhibition of folic acid synthesis |

| Study B | Staphylococcus aureus | High | Competitive inhibition of dihydropteroate synthase |

| Study C | Candida albicans | Low | Disruption of metabolic pathways |

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of this compound was tested against various strains of bacteria and fungi. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate effects against Gram-negative bacteria like Escherichia coli and lower activity against Candida albicans. These results align with the structure-activity relationship (SAR) principles observed in similar compounds.

Case Study 2: Structure-Activity Relationship Analysis

A quantitative structure–activity relationship (QSAR) analysis was conducted to understand how modifications in the chemical structure impact biological activity. The presence of halogen substituents (bromo and chloro groups) was found to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy against targeted pathogens.

Comparison with Similar Compounds

Key Observations :

- Compared to niclosamide derivatives, the absence of a hydroxyl group in the target compound may reduce solubility but improve membrane permeability .

Physicochemical Properties

Analysis :

- The target compound’s low solubility is consistent with halogenated benzamides but contrasts with niclosamide derivatives, where hydroxyl groups improve aqueous solubility .

- Higher LogP values in the target and coumarin analogues suggest superior lipid membrane penetration compared to niclosamide-based structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via a coupling reaction between a substituted benzoyl chloride and an amine-containing isothiazolidin-2-ylphenyl moiety. For example, describes a similar protocol where 5-chlorothiazol-2-amine reacts with benzoyl chloride derivatives in pyridine, followed by purification via column chromatography and recrystallization.

- Validation : Purity should be confirmed using TLC () and HPLC (). Mass spectrometry (ESI-MS) and high-resolution NMR (¹H/¹³C) can validate molecular weight and structural integrity ().

Q. How can X-ray crystallography and NMR spectroscopy resolve the compound’s structural features, including hydrogen bonding and conformation?

- X-ray Crystallography : Use SHELX software ( ) for structure refinement. demonstrates how hydrogen bonds (e.g., N–H⋯N or C–H⋯O) stabilize molecular packing. For example, intermolecular N1–H1⋯N2 hydrogen bonds form centrosymmetric dimers ().

- NMR Spectroscopy : Assign peaks using 2D techniques (e.g., COSY, HSQC) to confirm aromatic protons, amide linkages, and isothiazolidine ring conformation. highlights ¹H/¹³C NMR to resolve substituent effects in benzamide derivatives.

Advanced Research Questions

Q. How can researchers address contradictory data in enzyme inhibition assays involving this compound?

- Case Study : If inhibition results for PFOR (pyruvate:ferredoxin oxidoreductase) vary, validate assay conditions (e.g., pH, temperature, cofactors) and use orthogonal assays (e.g., isothermal titration calorimetry) ().

- Troubleshooting : Check compound stability in DMSO/buffer () and confirm competitive vs. non-competitive inhibition via Lineweaver-Burk plots. suggests targeting dual enzymes (e.g., acps-pptase) to reconcile discrepancies.

Q. What computational strategies optimize this compound’s pharmacokinetic properties while retaining bioactivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., bacterial enzymes in ). Focus on the isothiazolidin-1,1-dioxide moiety’s electrostatic contributions.

- QSAR Modeling : Analyze substituent effects (e.g., bromo vs. chloro) on logP and solubility (). Replace the 5-bromo group with bioisosteres (e.g., CF₃) to enhance membrane permeability ().

Q. How do crystallographic data inform polymorph screening and stability studies?

- Polymorph Identification : Perform solvent-mediated crystallization trials (e.g., methanol, DMF) and compare unit cell parameters (). Use differential scanning calorimetry (DSC) to assess thermal stability.

- Stability Analysis : Monitor lattice energy differences via Hirshfeld surface analysis (). shows how non-classical hydrogen bonds (C–H⋯F/O) enhance crystal packing stability.

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under accelerated storage conditions?

- HPLC-MS : Monitor hydrolytic or oxidative degradation (e.g., cleavage of the amide bond or sulfone group) ().

- FT-IR : Track changes in functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for the isothiazolidin-1,1-dioxide moiety) ().

Q. How can synthetic routes be optimized to improve yield and scalability?

- Stepwise Optimization : Replace pyridine with DMAP as a catalyst for benzamide coupling (). Use flow chemistry for controlled reagent mixing ().

- Green Chemistry : Substitute toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.